DK-AH 269

概要

説明

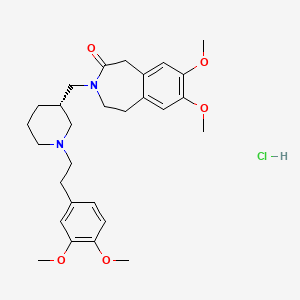

DK-AH 269 (Cilobradine hydrochloride) is an HCN (hyperpolarization-activated cyclic nucleotide-gated) channel blocker. It acts as an open channel blocker for neuronal Ih (hyperpolarization-activated current) and related cardiac If (funny current) channels . The compound’s molecular formula is C28H38N2O5•HCl, with a molecular weight of 519.07 g/mol.

準備方法

合成経路:: DK-AH 269の合成経路は、文献にはあまり記載されていません。通常、主要な中間体を用いた有機化学反応によって合成されます。

反応条件:: this compound合成の具体的な反応条件は、企業秘密です。 研究者は、研究において心臓ペースメーカー電流 (If) の使用依存性遮断について検討してきました .

工業的製造方法:: this compoundの大規模な工業的製造方法に関する情報は限られています。主に研究目的で使用されています。

化学反応の分析

反応の種類:: DK-AH 269は、広範な化学的変換を受けません。その主な役割は、HCNチャネルを遮断することです。

一般的な試薬と条件:: この化合物の具体的な試薬と条件は、広く報告されていません。 this compoundは、HCNチャネルを選択的に阻害することに注意することが重要です。

主な生成物:: this compoundは、HCNチャネルブロッカーとしての意図された機能を超えて、有意な副産物や主な生成物を生成しません。

科学的研究の応用

Cardiovascular Disorders

DK-AH 269 is primarily explored for its therapeutic potential in treating arrhythmias and other cardiovascular conditions. Its ability to modulate heart rate makes it a candidate for further investigation in clinical settings.

Key Findings:

- It has been documented to reduce heart rate by slowing diastolic depolarization in the sinoatrial node, which is essential for normal cardiac function .

- Studies indicate that while it has therapeutic potential, there are concerns about its pro-arrhythmic properties under certain conditions, necessitating careful evaluation.

Neurological Disorders

The effects of this compound on neuronal excitability open avenues for research into its use in neurological conditions where ion channel modulation may provide therapeutic benefits.

Research Insights:

- Systemic injection of this compound has shown promising results in animal models for reducing social avoidance behaviors induced by chronic social stress, indicating potential applications in anxiety and depression treatments .

- Its influence on the amplitude and gating of ionic currents suggests it could be beneficial in managing conditions like epilepsy or chronic pain syndromes .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with other HCN channel blockers:

| Compound Name | Mechanism of Action | IC50 (µM) | Unique Features |

|---|---|---|---|

| Ivabradine | HCN channel blocker | ~0.05 | More selective for cardiac tissues |

| Zatebradine | HCN channel blocker | ~0.1 | Similar structure but different pharmacokinetics |

| Cilobradine | HCN channel blocker | ~0.62 | Pro-arrhythmic properties noted |

| ZD7288 | HCN channel blocker | ~10 | Less potent; primarily used in research |

This compound stands out due to its specific potency against HCN channels compared to other blockers like Ivabradine and Zatebradine while exhibiting unique biological activities that warrant further exploration.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on both cardiac and neuronal systems:

- Cardiac Studies: Research has demonstrated that this compound can effectively modulate heart rate and ionic currents in cardiac-derived cells, highlighting its potential as a therapeutic agent for arrhythmias .

- Neuropharmacology: In studies involving acute infusion into the ventral tegmental area (VTA), this compound induced significant changes in behavior associated with mood regulation, reinforcing its potential role in treating mood disorders .

作用機序

DK-AH 269は、HCNチャネルを選択的に遮断することで効果を発揮します。これらのチャネルは、神経細胞の興奮性と心臓ペースメーカー活性を調節する上で重要な役割を果たしています。this compoundは、これらのチャネルを阻害することで、心拍数と神経細胞の機能を調節します。

類似化合物との比較

類似化合物::

- 他の類似の化合物は、入手可能な文献では明示的に言及されていません。

ZD7288: DK-AH 269は、別のHCNチャネルブロッカーであるZD7288よりも約3倍強力です.

生物活性

DK-AH 269, also known as Cilobradine, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily identified by its CAS number 186097-54-1. This compound has gained attention for its potential therapeutic applications, particularly in cardiovascular medicine and neurological disorders . It modulates heart rate and electrical activity in cardiac tissues, making it a candidate for treating arrhythmias and other cardiovascular issues.

This compound interacts with HCN channels, which are crucial for regulating heart rhythm and neuronal excitability. The binding of this compound to these channels alters their gating properties, leading to decreased ionic currents associated with hyperpolarization. This results in:

- Slowed heart rate

- Modulation of excitability in electrically active tissues

- Suppression of hyperpolarization-activated cation current and effects on delayed-rectifier potassium current in various cell types, including cardiac-derived H9c2 cells and pituitary tumor cells.

Potency and Efficacy

The inhibitory concentration (IC50) of this compound is approximately 0.62 µM in mouse sinoatrial node cells, indicating its potency in blocking HCN channels.

Effects on Cardiac Function

Research indicates that this compound significantly influences cardiac function by modifying ionic currents that govern action potentials. However, it also exhibits pro-arrhythmic properties under certain conditions, necessitating careful evaluation during therapeutic use.

Neurobiological Implications

In addition to cardiovascular effects, this compound has been shown to modify synaptic plasticity in neuronal models, suggesting potential applications in treating neurological disorders. Studies have indicated that it can induce rapid and sustained antidepressant-like effects comparable to ketamine when administered acutely .

Summary of Key Studies

- Cardiovascular Applications :

-

Neurobehavioral Effects :

- A study involving chronic social defeat stress models showed that acute administration of this compound normalized social behavior and improved sucrose preference in mice, indicating its potential as an antidepressant .

- The compound produced significant behavioral changes in forced swim tests, suggesting reduced depressive-like symptoms .

- Comparative Analysis with Other Compounds :

Data Table: Biological Activity of this compound

| Parameter | Value/Description |

|---|---|

| CAS Number | 186097-54-1 |

| IC50 (Mouse Sinoatrial Node Cells) | ~0.62 µM |

| Primary Action | Selective HCN channel blocker |

| Effects on Heart Rate | Slows heart rate; modulates excitability |

| Pro-arrhythmic Properties | Yes |

| Neurobiological Effects | Modifies synaptic plasticity; potential antidepressant |

特性

IUPAC Name |

3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAKUIYCCYKGJJ-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582024 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186097-54-1 | |

| Record name | 3-({(3S)-1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for DK-AH 269 (Cilobradine hydrochloride)?

A1: this compound functions as a highly selective and potent inhibitor of the If current, a specific ion channel found in the sinus node cells of the heart. By blocking this channel, this compound effectively reduces heart rate by decreasing the spontaneous depolarization of these pacemaker cells, leading to a prolonged diastole (the heart's relaxation phase).

Q2: How does this compound affect myocardial oxygen consumption and coronary blood flow?

A2: Studies in isolated rabbit hearts demonstrate that this compound effectively reduces myocardial oxygen consumption (MVO2) without significantly impacting coronary blood flow (CBF) per beat. This reduction in MVO2 is likely a direct consequence of the decreased heart rate, as a slower heart rate requires less energy expenditure.

Q3: What is the impact of this compound on ventricular function?

A3: While this compound effectively reduces heart rate, studies suggest it does not significantly impair ventricular function. Some studies show a moderate decrease in parameters like peak left ventricular pressure (LVPmax) and dp/dtmax, but stroke volume generally remains unaffected. This indicates that this compound can reduce heart rate without significantly compromising the heart's pumping ability.

Q4: Has this compound been investigated in the context of myocardial infarction?

A4: Yes, in a study using a rabbit model of myocardial infarction, this compound administration resulted in a significant reduction in infarct size compared to a placebo group. This suggests a potential protective effect of this compound against ischemic damage, possibly attributed to its heart rate-reducing properties and subsequent decrease in myocardial oxygen demand.

Q5: How does the action of this compound compare to other bradycardic agents, such as calcium channel blockers?

A5: Unlike calcium channel blockers like Verapamil, which can exhibit negative inotropic effects (weakening the force of heart contractions), this compound appears to have minimal impact on the heart's contractile force. This targeted action on heart rate without significant inotropic effects makes this compound a potentially valuable tool in managing tachycardia (rapid heart rate) and exploring novel therapeutic approaches for cardiovascular diseases.

Q6: Are there other potential therapeutic applications for this compound?

A6: Beyond its potential in treating tachycardia and myocardial infarction, researchers have explored the role of this compound in other areas. For example, one study demonstrated its ability to reverse the increased firing rates of mesolimbic dopamine neurons in mice subjected to chronic social defeat stress, highlighting a potential application in understanding and treating stress-related disorders. Additionally, its use in off-pump coronary operations, where controlled bradycardia is desired, has been suggested.

Q7: Has this compound progressed to clinical use?

A7: While this compound itself might not be clinically available, Ivabradine (Procoralan), another selective If channel blocker, received approval from the European Medicines Agency in 2005 for treating chronic stable angina pectoris in patients with contraindications or intolerance to beta-blockers. This highlights the clinical relevance of targeting the If current for therapeutic benefit in cardiovascular diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。